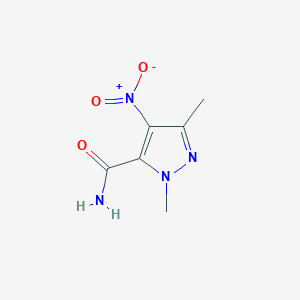

1,3-二甲基-4-硝基-1H-吡唑-5-甲酰胺

货号 B454690

CAS 编号:

78208-58-9

分子量: 184.15g/mol

InChI 键: JZIBSZJXVQEBEU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives have been found to exhibit potent fungicidal and insecticidal activities .

Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives, including 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidation reactions .科学研究应用

合成和结构研究

- Ozerova 等人(2015 年)的一项研究提出了一种合成 3,5-二甲基-N-硝基-1H-吡唑-1-甲酰胺(一种结构相关的化合物)的新方法,突出了 1,3-二甲基-4-硝基-1H-吡唑-5-甲酰胺在合成化学中的潜力。该合成涉及在碱催化下将 1-氨基-2-硝基胍与戊烷-2,4-二酮缩合,并使用核磁共振、红外光谱和 X 射线衍射分析对结构进行表征 Ozerova, Efimova, Novikova, Gurzhii, & Berestovitskaya, 2015。

光谱表征和络合物形成

- Pogány 等人(2008 年)对 3,5-二甲基-1H-吡唑-1-甲酰胺及其络合物进行了联合实验和理论研究,展示了 1,3-二甲基-4-硝基-1H-吡唑-5-甲酰胺在光谱研究和络合物形成中的用途。他们使用 FT-IR 实验和 DFT 衍生的标度量子力学力场进行正态坐标分析 Pogány, Kovács, Szécsényi, & Leovac, 2008。

胍合成的优化

- Castillo-Meléndez 和 Golding(2004 年)优化了有用的试剂 3,5-二甲基-N-硝基-1-吡唑-1-甲酰胺 (DMNPC) 的合成,用于通过硝基胍制备胍。这项研究突出了 1,3-二甲基-4-硝基-1H-吡唑-5-甲酰胺衍生物在合成过程中的实际应用 Castillo-Meléndez & Golding, 2004。

DNA 结合和细胞毒性研究

- Reddy 等人(2017 年)由 3,5-二甲基吡唑合成了一系列双吡唑,表明类似化合物在药理学研究中的相关性。他们通过分子对接和吸收光谱技术探索了这些化合物与 DNA 的相互作用,以及它们对各种癌细胞系的细胞毒性 Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva, 2017。

作用机制

属性

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(6(7)11)9(2)8-3/h1-2H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSZJXVQEBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361191 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

CAS RN |

78208-58-9 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.08 g, 5.84 mmol) in anhydrous dichloromethane (DCM) (25 mL) and DMF (0.5 mL) was added dropwise oxalyl chloride (0.74 mL, 8.77 mmol, 1.5 eq.) over 10 minutes. The reaction mixture was stirred at RT under N2 for 17 hours. Volatile solvent was evaporated in vacuo, and the crude material dissolved in anhydrous THF (20 mL) and acetone (10 mL). Concentrated aqueous ammonium hydroxide (5.0 mL, 128.4 mmol, 22 eq.) was added slowly, and the reaction mixture was stirred at RT for 16 hours. The reaction mixture was concentrated in vacuo, and the residue was diluted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium bicarbonate, water and brine, dried (Na2SO4), filtered and concentrated in vacuo. Trituration from ether-heptane afforded the desired product as a white solid (550.0 mg, 51.5%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 8.39 (broad s, 1H), 8.21 (broad s, 1H), 3.77 (s, 3H), 2.42 (s, 3H).

Quantity

1.08 g

Type

reactant

Reaction Step One

Name

Name

Yield

51.5%

Synthesis routes and methods II

Procedure details

27.2 g of 1,3-dimethyl-4-nitropyrazole-5-carbonitrile and 65 ml of concentrated sulfuric acid are stirred at 80° C. for 6 hours. The mixture is poured into 700 g of ice and water, and the precipitate is filtered off and suspended in ice-water; the suspension is neutralized with sodium bicarbonate to yield 27.3 g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide, mp 164° to 165° C.

[Compound]

Name

ice

Quantity

700 g

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

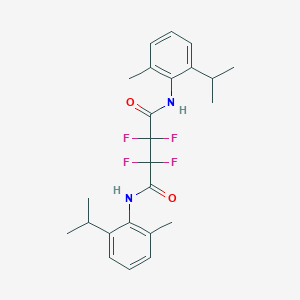

![2,2,3,3-Tetrafluoropropyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B454614.png)

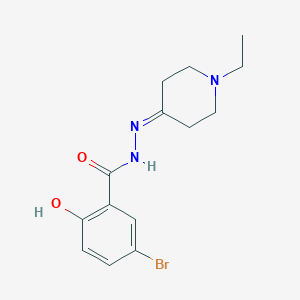

![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)

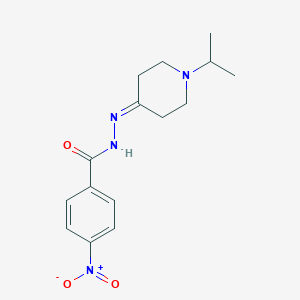

![N'-{3-nitrobenzylidene}-4-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454620.png)

![2-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B454621.png)

![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)

![4-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B454623.png)

![4-(cyclopentyloxy)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454624.png)

![N'-(4-methoxybenzylidene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454625.png)

![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B454626.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454627.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454631.png)